1-Nitro-2-(nitromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-2-(nitromethyl)benzene is an organic compound with the molecular formula C7H6N2O4 It is a derivative of benzene, where two nitro groups (NO2) are attached to the benzene ring, one at the first position and the other at the second position as a nitromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-2-(nitromethyl)benzene can be synthesized through the nitration of benzene derivatives. The nitration process involves treating benzene with a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature, typically not exceeding 50°C . This reaction replaces one or more hydrogen atoms on the benzene ring with nitro groups.
Industrial Production Methods: Industrial production of this compound follows similar nitration processes but on a larger scale. The reaction conditions are carefully monitored to ensure the desired product yield and purity. The use of advanced equipment and techniques helps in optimizing the reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-2-(nitromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized further under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Mixtures of concentrated nitric acid and sulfuric acid for nitration reactions.
Major Products Formed:
Oxidation: Formation of nitrobenzene derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 1-amino-2-(aminomethyl)benzene.
Substitution: Various substituted nitrobenzene derivatives depending on the substituents used.
Scientific Research Applications
1-Nitro-2-(nitromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Nitro-2-(nitromethyl)benzene involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition, DNA interaction, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
- 1-Nitro-2-methylbenzene
- 2-Nitrotoluene
- 1,3-Dinitrobenzene
Comparison: 1-Nitro-2-(nitromethyl)benzene is unique due to the presence of two nitro groups in specific positions on the benzene ringCompared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
1818-22-0 |
---|---|
Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
1-nitro-2-(nitromethyl)benzene |
InChI |
InChI=1S/C7H6N2O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2 |
InChI Key |
NEHUISRZCDWUFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.